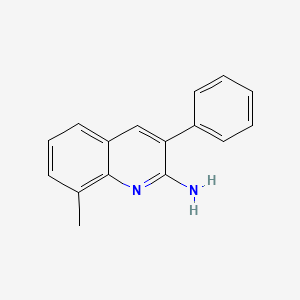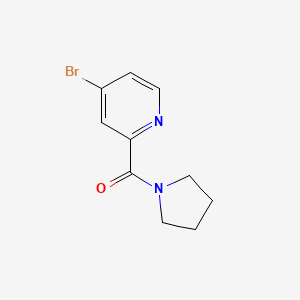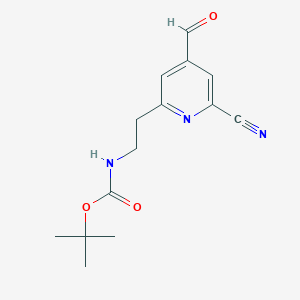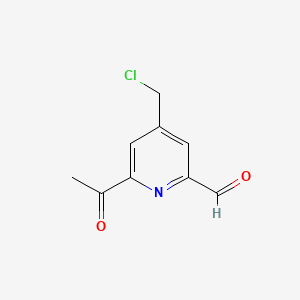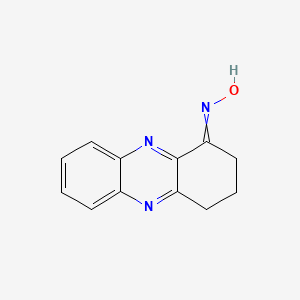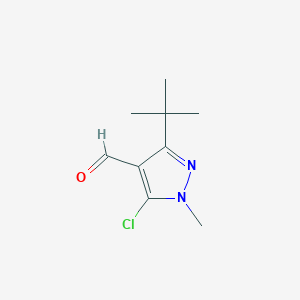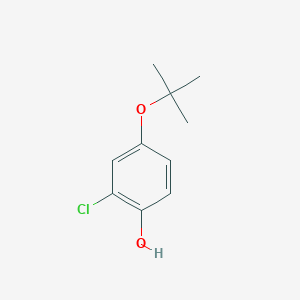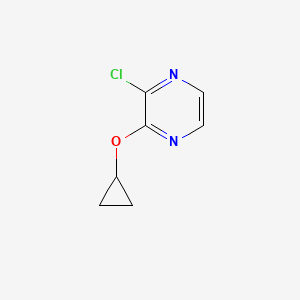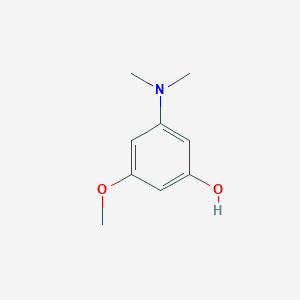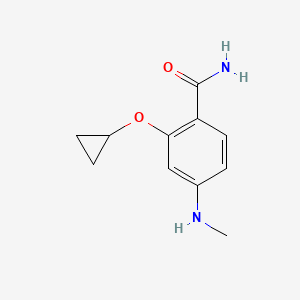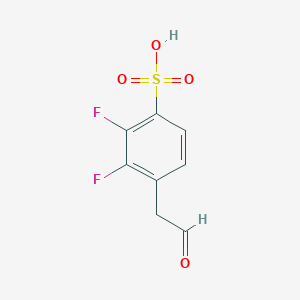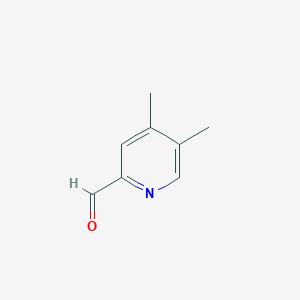
4,5-Dimethylpyridine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethylpyridine-2-carbaldehyde is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 5 positions and an aldehyde group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylpyridine-2-carbaldehyde typically involves the formylation of 4,5-dimethylpyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds as follows:
- The formation of the Vilsmeier reagent by reacting DMF with POCl3.
- The Vilsmeier reagent then reacts with 4,5-dimethylpyridine to introduce the formyl group at the 2 position, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4,5-Dimethylpyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups at the 4 and 5 positions can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 4,5-Dimethylpyridine-2-carboxylic acid.
Reduction: 4,5-Dimethylpyridine-2-methanol.
Substitution: 4,5-Dimethyl-2-bromopyridine (for halogenation).
科学研究应用
4,5-Dimethylpyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 4,5-Dimethylpyridine-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by interacting with the active site of the enzyme, thereby blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. The exact molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.
相似化合物的比较
2,6-Dimethylpyridine (Lutidine): Similar structure but with methyl groups at the 2 and 6 positions.
4-Methylpyridine-2-carbaldehyde: Similar structure but with only one methyl group at the 4 position.
2,4,6-Trimethylpyridine (Collidine): Similar structure with three methyl groups at the 2, 4, and 6 positions.
Uniqueness: 4,5-Dimethylpyridine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both methyl groups and an aldehyde group in specific positions allows for unique substitution patterns and reactivity profiles compared to other pyridine derivatives.
属性
分子式 |
C8H9NO |
|---|---|
分子量 |
135.16 g/mol |
IUPAC 名称 |
4,5-dimethylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO/c1-6-3-8(5-10)9-4-7(6)2/h3-5H,1-2H3 |
InChI 键 |
CRKMIPWNDDPKJV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde](/img/structure/B14847351.png)
